5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a 4-chlorobenzyl substituent at the N1 position and a formyl group at the C4 position. The compound is synthesized via the Vilsmeier–Haack reaction, a common method for introducing aldehyde groups into heterocyclic systems . Its molecular formula is C₁₃H₁₀Cl₂N₂O, with a molecular weight of 293.14 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-11(7-17)12(14)16(15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIZXCFBWRTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate for synthesizing various bioactive compounds. Notably, derivatives of this compound have been evaluated for their pharmacological properties, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anti-inflammatory and Analgesic Properties : Research indicates that pyrazole derivatives can possess analgesic and anti-inflammatory effects. Compounds synthesized from this aldehyde have been tested using models such as the tail flick test for analgesic activity and carrageenan-induced paw edema for anti-inflammatory effects .
Synthetic Chemistry Applications
The compound is also utilized in synthetic chemistry for the preparation of various pyrazole derivatives through several reaction pathways:
- Knoevenagel Condensation : This reaction has been reported to yield ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate when reacted with ethylcyanoacetate under specific conditions .
- Hydrazone Formation : The compound can react with hydrazines to form hydrazones, which are valuable in medicinal chemistry for developing new therapeutic agents .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Compound Derivative | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-Chloro-Pyrazole | Antimicrobial | 0.22 | |
| Pyrazole Hydrazone | Anti-inflammatory | N/A | |
| Ethyl-Cyano-Pyrazole | Analgesic | N/A |
Case Study: Anticonvulsant Activity
A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] derivatives were synthesized and evaluated for anticonvulsant activity against induced seizures in animal models. The results indicated promising anticonvulsant properties, suggesting potential therapeutic applications in epilepsy treatment .
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
Key structural analogs differ in the substituents at the N1 and C3 positions or the presence of additional functional groups. Below is a comparative analysis:
Key Observations :
- The target compound has a bulky (4-chlorophenyl)methyl group , enhancing lipophilicity compared to simpler aryl substituents (e.g., 4-chlorophenyl).
- Chlorine position (para vs. meta) in analogs affects electronic properties and steric interactions, influencing reactivity and biological activity .
- Phenoxy-substituted derivatives (e.g., ) exhibit distinct pharmacological profiles due to the oxygen linker.
Physicochemical Properties
Limited melting point (m.p.) data are available for the target compound, but analogs provide insights:
Key Observations :
Biological Activity
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of a chlorinated aromatic ring and an aldehyde functional group, which contribute to its reactivity and biological properties. The compound is synthesized through various methods, including the Vilsmeier-Haack reaction and cyclization processes involving hydrazine derivatives.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Hydrazone : Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
- Cyclization : Under acidic conditions to yield the pyrazole ring.
- Vilsmeier-Haack Reaction : This method introduces the aldehyde group at the 4-position of the pyrazole ring.
Synthetic Route Summary
| Step | Reagents | Conditions |
|---|---|---|
| Hydrazone Formation | 3-chlorobenzaldehyde, hydrazine hydrate | Room temperature |
| Cyclization | Acidic medium | Heat |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride, DMF | Controlled temperature |
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness as an antimicrobial agent.
In Vitro Antimicrobial Evaluation:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
These results suggest that the compound exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has shown promising results against several cancer cell lines, demonstrating significant cytotoxicity.
Research Findings on Anticancer Activity:
-
Cell Lines Tested :
- A549 (lung cancer)
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 26 |
| HCT116 | 0.39 |
| MCF-7 | 0.46 |
These findings indicate that the compound may inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
- Biochemical Pathways : The interaction with key enzymes involved in metabolic pathways may contribute to its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound, in clinical settings:
- Antimicrobial Case Study : A clinical trial evaluating a series of pyrazole derivatives showed that those containing similar structural features exhibited reduced infection rates in patients with bacterial infections.
- Anticancer Case Study : An investigation into the effects of pyrazole derivatives on tumor growth in animal models demonstrated significant tumor reduction in subjects treated with compounds similar to this compound.
Q & A
Q. What are the established synthetic routes for 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one precursors, followed by nucleophilic substitution. For example:
- Step 1 : Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring .
- Step 2 : Substitution of the 5-chloro group with aryloxy/phenoxy groups via reaction with phenols in the presence of K₂CO₃ or KOH in polar aprotic solvents (e.g., DMSO) .
Key optimization parameters : Reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 aldehyde-to-phenol) .
Q. How is the compound characterized crystallographically?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystal system : Monoclinic (P2₁/c) with unit cell parameters a = 9.10 Å, b = 7.53 Å, c = 22.12 Å, and β = 93.9° .
- Refinement : SHELXL software is used for structure solution and refinement, with R-factors < 0.1 for high-confidence models .
Practical tip : Crystallization via slow evaporation of ethanol yields diffraction-quality crystals .
Q. What spectroscopic methods validate the structure?
- NMR : NMR shows distinct signals for the aldehyde proton (~10.0 ppm), pyrazole protons (6.5–8.5 ppm), and methyl groups (~2.5 ppm) .
- IR : Strong absorption at ~1680 cm⁻¹ confirms the aldehyde C=O stretch .
Advanced Research Questions
Q. How can reaction yields be improved for nucleophilic substitution steps?
- Catalyst screening : K₂CO₃ in DMSO at 80°C achieves ~70% yield, but switching to KOH increases reactivity due to stronger basicity, albeit requiring careful pH control .
- Solvent effects : DMSO enhances nucleophilicity of phenols compared to DMF or acetonitrile .
- Contradictions : Higher temperatures (>100°C) may degrade the aldehyde group, necessitating reflux optimization .
Q. What computational approaches predict biological activity of derivatives?
- Molecular docking : Pyrazole-carbaldehyde derivatives show affinity for cannabinoid receptors (analogous to anandamide) due to hydrophobic interactions with the chlorophenyl group .
- DFT studies : HOMO-LUMO gaps (~4.5 eV) suggest stability, while Mulliken charges on the aldehyde group indicate electrophilic reactivity for Schiff base formation .
Q. How do crystal packing interactions influence physicochemical properties?
Q. How to resolve contradictions in biological activity data across derivatives?
- Case study : Derivatives with 4-chlorophenoxy groups show anti-inflammatory activity (IC₅₀ = 12 µM), while 4-methylphenoxy analogs are inactive. This suggests:
- Validation : Dose-response assays and molecular dynamics simulations can isolate key pharmacophores .
Methodological Challenges & Solutions
Q. Troubleshooting crystallographic refinement failures
Q. Designing derivatives for enhanced bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
